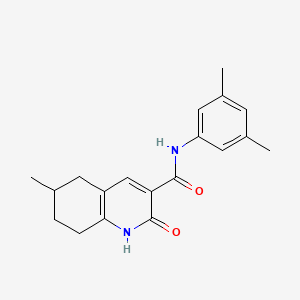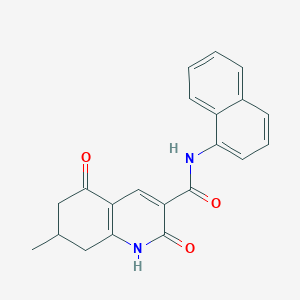![molecular formula C22H15N3 B5944179 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5944179.png)
7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with enaminones in the presence of a catalyst. One common method uses a copper-based glass-ceramic catalyst under solvent-free conditions . The reaction proceeds through a cyclization process, forming the pyrazolopyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Bromine, chlorine; reactions can be conducted in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated compounds.
Scientific Research Applications
7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Furopyridine: Contains a furan ring fused to a pyridine ring.
Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
7-(NAPHTHALEN-2-YL)-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both naphthalene and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-naphthalen-2-yl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(8-3-1)20-15-24-25-21(12-13-23-22(20)25)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDAMDAGVXDDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-chloro-2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944116.png)
![2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5944123.png)
![2-(FURAN-2-YL)-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5944127.png)
![2-cyclohexyl-7-(4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5944140.png)
![2-(FURAN-2-YL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5944148.png)
![7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5944157.png)
![7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944169.png)
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5944198.png)
![{[4-(2-METHOXYPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B5944203.png)
![7-(3,4-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944211.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944215.png)
![3-(4-chlorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944219.png)

